Ethyl 2-(1-nitronaphthalen-2-YL)acetate
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Overview
Description
Ethyl 2-(1-nitronaphthalen-2-YL)acetate is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-nitronaphthalen-2-YL)acetate typically involves the nitration of naphthalene followed by esterification. The nitration process introduces a nitro group into the naphthalene ring, which is then followed by the esterification of the resulting nitronaphthalene with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. These methods ensure the compound is available in large quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-nitronaphthalen-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 2-(1-nitronaphthalen-2-YL)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-nitronaphthalen-2-YL)acetate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity and interactions. The compound can undergo reduction to form amino derivatives, which can then interact with various biological molecules and pathways.
Comparison with Similar Compounds
Ethyl 2-(1-nitronaphthalen-2-YL)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(2-nitronaphthalen-1-YL)acetate
- Ethyl 2-(3-nitronaphthalen-1-YL)acetate
- Ethyl 2-(4-nitronaphthalen-1-YL)acetate
These compounds share similar structures but differ in the position of the nitro group on the naphthalene ring. The position of the nitro group can significantly influence the compound’s reactivity and biological properties.
Properties
IUPAC Name |
ethyl 2-(1-nitronaphthalen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-13(16)9-11-8-7-10-5-3-4-6-12(10)14(11)15(17)18/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPCFJYYKGEQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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